molecular formula C13H12O4 B3036587 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 3722-45-0

1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B3036587
CAS No.: 3722-45-0
M. Wt: 232.23 g/mol
InChI Key: WHOXXIZKHZBTOB-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: is a chemical compound with the molecular formula C13H12O4 . It is known for its unique structure, which includes a benzo[c]chromen-6-one core with hydroxyl groups at the 1 and 3 positions. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . These interactions can lead to the modulation of signaling pathways that are critical for cellular function. Additionally, the compound’s hydroxyl groups allow it to form hydrogen bonds with other biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, its interaction with phosphodiesterase enzymes results in the inhibition of these enzymes, thereby increasing the levels of cyclic nucleotides within the cell . This modulation of enzyme activity can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under ambient conditions but may degrade under extreme conditions such as high temperature or pH . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been found to have beneficial effects, such as neuroprotection and anti-inflammatory properties . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a precursor compound and reagents.

    Reaction Conditions: A common method involves the reaction of the precursor compound with aluminum chloride (AlCl3) in chlorobenzene.

    Isolation and Purification: After the reaction, the mixture is added to ice water, resulting in the formation of a precipitate. The precipitate is extracted with ethyl acetate, and the organic layer is concentrated under vacuum.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3-dihydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-7-5-10(15)12-8-3-1-2-4-9(8)13(16)17-11(12)6-7/h5-6,14-15H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOXXIZKHZBTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3OC2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184485
Record name 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-45-0
Record name 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8,9,10-Tetrahydro-1,3-dihydroxy-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phloroglucinol (1 g) and ethyl 2-oxocyclohexane carboxylate (1.32 g) were stirred in 75% sulfuric acid (10 ml) overnight, the mixture poured into ice water and filtered. Yield: 1.55 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

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